1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol
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Overview
Description
1-bicyclo[221]hept-5-en-2-yl-1H-tetrazole-5-thiol is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol typically involves the reaction of a bicyclo[2.2.1]hept-5-en-2-yl derivative with a tetrazole precursor under specific conditions. One common method includes the use of cycloaddition reactions to form the tetrazole ring, followed by thiolation to introduce the thiol group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene
Uniqueness
1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol is unique due to the presence of both a bicyclic structure and a tetrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c13-8-9-10-11-12(8)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQPJNDDBZLAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)N3C(=S)N=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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